Isobutyl heptyl oxalate

Description

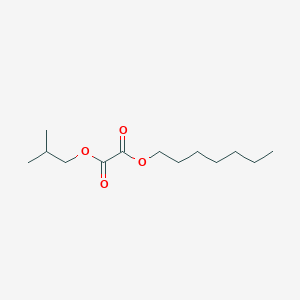

Isobutyl heptyl oxalate is an oxalic acid ester featuring isobutyl and heptyl alkyl chains as ester substituents. Oxalate esters like this compound are likely utilized in industrial polymer synthesis, as evidenced by patent literature describing similar compounds as additives in polycondensation reactions to enhance material properties . The compound’s structure—comprising a central oxalate group flanked by branched (isobutyl) and linear (heptyl) alkyl chains—may influence its solubility, reactivity, and biocompatibility, as discussed below.

Properties

IUPAC Name |

1-O-heptyl 2-O-(2-methylpropyl) oxalate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-4-5-6-7-8-9-16-12(14)13(15)17-10-11(2)3/h11H,4-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDAXMWZONMEWRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCOC(=O)C(=O)OCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Isobutyl heptyl oxalate can be synthesized through the esterification reaction between oxalic acid and the corresponding alcohols, isobutanol and heptanol . The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:

Oxalic Acid+Isobutanol+Heptanol→Isobutyl heptyl oxalate+Water

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield .

Chemical Reactions Analysis

Isobutyl heptyl oxalate, like other esters, can undergo hydrolysis reactions in the presence of water and an acid or base catalyst . The hydrolysis of this compound results in the formation of oxalic acid, isobutanol, and heptanol. The reaction can be represented as:

Isobutyl heptyl oxalate+Water→Oxalic Acid+Isobutanol+Heptanol

Additionally, esters can participate in transesterification reactions, where the ester is reacted with another alcohol to form a different ester and alcohol . This reaction is commonly used in the production of biodiesel.

Scientific Research Applications

Isobutyl heptyl oxalate has various applications in scientific research and industry. In chemistry, it is used as a reagent in organic synthesis and as a solvent for certain reactions . In biology and medicine, esters like this compound are studied for their potential use in drug delivery systems due to their ability to form stable complexes with various drugs . In the industrial sector, esters are used as plasticizers, solvents, and in the formulation of fragrances and flavors .

Mechanism of Action

The mechanism of action of isobutyl heptyl oxalate involves its interaction with molecular targets through ester bonds. In biological systems, esters can be hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds . This hydrolysis releases the parent alcohols and carboxylic acids, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

Oxalic Acid, Heptyl Propyl Ester

- Structure : Oxalate ester with heptyl and propyl chains.

- This compound was identified as a minor constituent (4.14–11.63% area) in plant extracts, indicating lower natural abundance compared to other volatiles .

Heptyl Isobutyl Carbonate (CAS 959068-08-7)

- Structure : Carbonate ester with heptyl and isobutyl chains.

- Key Differences : The carbonate group (-O-C(=O)-O-) differs chemically from oxalate (-O-C(=O)-C(=O)-O-), leading to distinct hydrolysis rates and thermal stability. Carbonates are generally more hydrolytically stable than oxalates, making them preferable in moisture-resistant polymer formulations .

Heptyl Acetoacetate (CAS 42598-96-9)

- Structure : Acetoacetate ester with a heptyl chain.

- Key Differences : The β-ketoester group in acetoacetates confers chelating properties and UV reactivity, unlike oxalates. This makes acetoacetates useful in coatings and adhesives, whereas oxalates may prioritize biodegradability .

Physicochemical Properties

LogP Values and Permeation

- Comparison: Sodium Oxalate (LogP < 0): Highly polar, leading to poor membrane penetration and false-negative irritation predictions in cell assays .

Solubility and Stability

- Oxalate esters are typically less water-soluble than carbonates or acetoacetates due to their polar carbonyl groups.

Toxicity and Irritation

- Isobutyl Heptyl Oxalate: No direct toxicity data are available.

- Comparison :

Polymer Additives

- This compound may function similarly to sterically hindered phosphites/phosphonites in polymer stabilization, as described in patents . Its branched isobutyl group could reduce crystallinity, enhancing compatibility with polymer matrices.

- Heptyl-Substituted Cyclotriphosphazenes : Compounds with heptyl chains exhibit mesogenic properties (smectic C/nematic phases), suggesting that alkyl chain length in this compound could similarly influence material behavior in liquid crystal applications .

Data Tables

Table 1: Physicochemical Comparison of Selected Esters

Biological Activity

Isobutyl heptyl oxalate is an ester compound with potential biological activity, synthesized through the esterification of isobutanol and heptanol with oxalic acid. This article explores its biological properties, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Composition

- IUPAC Name : 1-O-heptyl 2-O-(2-methylpropyl) oxalate

- Molecular Formula : C₁₃H₂₄O₄

- Molecular Weight : 244.33 g/mol

The synthesis of this compound involves a reaction between oxalic acid and the corresponding alcohols under acidic conditions, typically using sulfuric acid as a catalyst. The reaction can be represented as follows:

This compound exhibits biological activity primarily through its hydrolysis in biological systems, which releases oxalic acid and the respective alcohols. This hydrolysis can occur via enzymatic action, particularly by esterases, leading to potential therapeutic applications.

1. Antimicrobial Properties

Research indicates that esters like this compound may possess antimicrobial properties. A study on various esters showed that certain structures could inhibit bacterial growth effectively. The hydrolysis products, particularly oxalic acid, have been noted for their antibacterial effects against specific pathogens.

2. Enzyme Interaction

This compound interacts with enzymes in metabolic pathways. The ester bond can be cleaved by esterases, influencing the bioavailability of active compounds released during metabolism. This characteristic is crucial for drug delivery systems where controlled release is desired.

3. Toxicological Profile

Preliminary toxicity assessments suggest that this compound has a low irritation potential when applied topically, making it suitable for use in cosmetic formulations. However, further studies are necessary to fully elucidate its safety profile.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study conducted on various esters including this compound demonstrated significant antimicrobial activity against common pathogens. The results indicated a minimum inhibitory concentration (MIC) that supports its potential use in antimicrobial formulations.

Applications in Industry and Research

This compound finds applications across several industries:

- Pharmaceuticals : Used as a solvent and reagent in drug synthesis.

- Cosmetics : Incorporated into formulations due to its low irritation profile.

- Fragrances : Utilized for its pleasant odor characteristic common to esters.

- Plasticizers : Employed in polymer formulations to enhance flexibility.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Isobutyl heptyl oxalate, and what are their respective yields and purity levels?

- Methodological Answer : Synthesis typically involves esterification reactions between isobutyl alcohol and heptyl oxalic acid derivatives. Optimize reaction conditions (e.g., acid catalysts like sulfuric acid, temperature control at 80–120°C, and inert atmospheres) to achieve yields >85%. Purity can be enhanced via fractional distillation or recrystallization using solvents like ethanol. Characterization should include NMR (¹H/¹³C) and HPLC to confirm structural integrity and purity ≥98% .

Q. What analytical techniques are most reliable for characterizing this compound in academic research?

- Methodological Answer : Use a combination of:

- Spectroscopy : FT-IR for ester functional group verification (C=O stretch at ~1740 cm⁻¹) and NMR for alkyl chain conformation.

- Chromatography : HPLC with UV detection (λ = 210–240 nm) for purity assessment.

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular weight (e.g., m/z ~258 for the parent ion).

Cross-validate results with reference standards and replicate analyses to minimize instrumental errors .

Q. How should researchers design experiments to assess the thermal stability of this compound?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen at a heating rate of 10°C/min. Monitor decomposition onset temperature (T₀) and mass loss profiles. Complement with differential scanning calorimetry (DSC) to identify phase transitions. For kinetic studies, apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ). Report deviations in triplicate runs to account for experimental variability .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported solubility data for this compound across different solvent systems?

- Methodological Answer : Systematically test solubility in aprotic (e.g., DMSO, THF) and protic (e.g., methanol, water) solvents using gravimetric methods. Control variables like temperature (±0.1°C) and agitation speed. Compare results with computational models (e.g., COSMO-RS) to predict solvent-solute interactions. Discrepancies may arise from impurities or solvent polarity mismatches; use Hansen solubility parameters to rationalize findings .

Q. How can researchers address discrepancies in reported stability data for this compound under varying environmental conditions?

- Methodological Answer : Design accelerated stability studies under controlled humidity (40–80% RH) and UV exposure (per ICH Q1B guidelines). Monitor degradation products via LC-MS and quantify using calibration curves. For conflicting data, perform Arrhenius extrapolation to predict shelf-life under standard conditions. Validate with real-time stability data and adjust for batch-to-batch variability .

Q. What experimental approaches are suitable for studying the interaction of this compound with polymer matrices in material science applications?

- Methodological Answer : Use dynamic mechanical analysis (DMA) to assess plasticizing effects on glass transition temperature (Tg). Pair with SEM-EDS to evaluate dispersion homogeneity. For compatibility studies, calculate Flory-Huggins interaction parameters (χ) via swelling experiments. Advanced applications may involve NMR relaxometry to probe molecular mobility within the polymer network .

Q. How can computational modeling enhance the understanding of this compound’s reactivity in catalytic systems?

- Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to map reaction pathways, focusing on transition states and energy barriers. Validate with experimental kinetic data (e.g., Eyring plots). Use molecular docking simulations to predict interactions with enzyme active sites in biocatalytic studies. Cross-reference with spectroscopic data (e.g., in situ IR) for mechanistic insights .

Data Presentation and Reproducibility

Q. What guidelines should researchers follow when reporting synthetic protocols for this compound to ensure reproducibility?

- Methodological Answer : Document all parameters: reagent stoichiometry, catalyst loading, reaction time/temperature, and purification steps. Provide raw spectral data (e.g., NMR peak integrals) in supplementary materials. Adhere to FAIR data principles by depositing protocols in repositories like Zenodo. For peer review, include error margins and outlier exclusion criteria .

Q. How should conflicting bioactivity data for this compound in antimicrobial studies be critically analyzed?

- Methodological Answer : Compare experimental conditions: microbial strains (ATCC vs. clinical isolates), inoculum size, and culture media. Perform meta-analysis using standardized metrics (e.g., MIC90 values). Validate with time-kill assays and checkerboard synergy tests. Address variability via standardized CLSI/EUCAST protocols and report statistical power calculations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.